molecular formula C5H9Na2O8P B12325592 disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate

disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate

Cat. No.: B12325592
M. Wt: 274.07 g/mol
InChI Key: MSUSOPCULOEKKB-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate is systematically named according to IUPAC rules as disodium [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate dihydrate , reflecting its stereochemistry and hydration state. This nomenclature specifies:

  • The sodium counterions (disodium)
  • The phosphorylated pentyl backbone with hydroxyl and ketone functional groups
  • The absolute configuration (R,R,R) at carbons 2, 3, and 4
  • The dihydrate crystalline form

Common synonyms include:

  • D-Ribose 5-phosphate disodium salt dihydrate
  • 5-O-Phosphonopentose disodium salt
  • CAS Registry Number 207671-46-3

Table 1: Key nomenclature identifiers

Property Value Source
IUPAC Name disodium [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate dihydrate
CAS Number 207671-46-3
Alternative Names D-Rib-5-P Na₂; AE Organo-Metallics™ NA-OMX-02

Molecular Formula and Stoichiometric Relationships

The anhydrous molecular formula is C₅H₁₁O₈PNa₂ , while the dihydrate form becomes C₅H₁₃Na₂O₁₀P due to the inclusion of two water molecules. Key stoichiometric features include:

  • Carbon skeleton : A five-carbon chain (pentyl group)
  • Functional groups :
    • Phosphate ester at position 5
    • Three hydroxyl groups at positions 2, 3, 4
    • Ketone group at position 5
  • Counterions : Two sodium atoms neutralizing the phosphate group's negative charges

The molecular weight calculates as:

  • Anhydrous form : 292.10 g/mol
  • Dihydrate : 310.10 g/mol ([C₅H₁₁O₈PNa₂] + 2[H₂O])

Table 2: Compositional analysis

Component Count Role
Carbon (C) 5 Backbone structure
Hydrogen (H) 13 Hydroxyl/water hydrogens
Oxygen (O) 10 Phosphate, hydroxyl, ketone
Sodium (Na) 2 Charge balance
Phosphorus (P) 1 Phosphate center

Hydration States and Crystalline Forms

The compound predominantly exists as a dihydrate in solid-state configurations, with two water molecules incorporated into the crystal lattice. Key hydration characteristics:

  • Water content : 11.6% by mass (36.00 g/mol H₂O / 310.10 g/mol total)
  • Stability : The dihydrate form shows enhanced stability compared to anhydrous forms, with recommended storage at -20°C to prevent decomposition

Crystalline properties include:

  • Solubility : 50 mg/mL in water at 25°C
  • Hydrate classification : A stoichiometric hydrate with fixed water content per formula unit
  • Crystal water role : Stabilizes the sodium-phosphate coordination through hydrogen bonding networks

Table 3: Hydration state comparison

Property Anhydrous Form Dihydrate Form
Molecular Weight 292.10 g/mol 310.10 g/mol
Water Content 0% 5.8% per H₂O
Storage Temp -20°C -20°C
Solubility in H₂O Lower 50 mg/mL

Properties

IUPAC Name

disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUSOPCULOEKKB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphoryl Dihalide-Mediated Synthesis

A widely reported method involves the reaction of ribose derivatives with phosphoryl dihalides. The Chinese patent CN101891772B outlines a three-step process:

  • Preparation of phosphoryl dihalide (POX₂, where X = Cl or Br): Phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) is reacted with nucleosides under anhydrous conditions.
  • Formation of nucleoside phosphodiester: Ribose reacts with phosphoryl dihalide at 0–5°C in the presence of a base (e.g., triethylamine), yielding a phosphodiester intermediate.
  • Substitution and salification: The intermediate undergoes hydrolysis with sodium hydroxide, followed by ion exchange to produce the disodium salt.

Key Data:

  • Yield: 75–85%
  • Purity: >95% (HPLC)
  • Conditions: Anhydrous dichloromethane, 24–48 hr reaction time.

Dibenzyl Phosphoramidite Approach

An alternative route, described in the Journal of Organic Chemistry, utilizes dibenzyl N,N-diisopropylphosphoramidite for regioselective phosphorylation:

  • Protection of ribose: Ribose is protected as 2,3-O-isopropylidene ribofuranose to prevent undesired side reactions.
  • Phosphitylation: The protected ribose reacts with dibenzyl phosphoramidite in dichloromethane, catalyzed by 5-phenyl-1H-tetrazole.
  • Oxidation and deprotection: Hydrogen peroxide oxidizes the phosphite intermediate to phosphate, followed by acidic removal of protecting groups.

Key Data:

  • Regioselectivity: >90% for the 5′-position
  • Overall Yield: 65–70%
  • Scalability: Demonstrated at 100 g scale.

Enzymatic and Biochemical Approaches

Depurination of Nucleoside Triphosphates

ProQuest research highlights a biochemical method using nucleoside triphosphates (NTPs) as starting materials:

  • Acid hydrolysis: Adenosine triphosphate (ATP) or guanosine triphosphate (GTP) is treated with 0.1 M HCl at 80°C for 2 hr, cleaving the glycosidic bond.
  • Purification: Ribose 5′-phosphate is isolated via anion-exchange chromatography.

Key Data:

  • Yield: 60–65%
  • Advantage: Avoids harsh chemical reagents, suitable for pharmaceutical applications.

Pentose Phosphate Pathway Mimicry

Recent studies leverage enzymes from the oxidative pentose phosphate pathway:

  • Ribokinase catalysis: Recombinant ribokinase phosphorylates D-ribose using ATP in buffered solutions (pH 7.4).
  • Co-factor recycling: ATP is regenerated using polyphosphate kinases to reduce costs.

Key Data:

  • Enzymatic Efficiency: $$ k{cat}/Km = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$
  • Industrial Use: Limited by enzyme stability at scale.

Prebiotic Synthesis Routes

Borate-Guided Thermal Evaporation

A landmark study in Scientific Reports demonstrates a prebiotically plausible synthesis:

  • Reagent mixture: Ribose, phosphate (Na₂HPO₄), urea, and borate (Na₂B₄O₇) are dissolved in water.
  • Evaporation: The solution is heated at 70°C under reduced pressure, concentrating reactants and promoting phosphorylation.

Key Data:

  • Yield: 45–50%
  • Regioselectivity: 5′-phosphate favored 8:1 over other positions
  • Role of borate: Stabilizes ribose via complexation, increasing reaction efficiency 3-fold.

Industrial-Scale Production

Large-Scale Fermentation

Microbial fermentation using Escherichia coli overexpression strains is employed industrially:

  • Strain engineering: Ribose-5-phosphate isomerase (RpiB) and transketolase genes are overexpressed to enhance flux through the pentose phosphate pathway.
  • Downstream processing: The product is extracted via ion-exchange chromatography and crystallized as the disodium salt.

Key Data:

  • Titer: 120–150 g/L in fed-batch reactors
  • Cost: \$120–150/kg at commercial scale.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Phosphoryl dihalide 75–85% >95% Industrial Moderate
Dibenzyl phosphoramidite 65–70% >90% Pilot-scale High
Enzymatic depurination 60–65% >98% Lab-scale Very High
Borate evaporation 45–50% 80–85% Prebiotic Low
Fermentation 120 g/L >99% Industrial Low (at scale)

Chemical Reactions Analysis

Types of Reactions

Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is characterized by multiple hydroxyl groups and a phosphate group, which contribute to its unique biochemical properties. The presence of three chiral centers at the 2, 3, and 4 positions enhances its functionality in biological systems. This compound is a derivative of phosphoric acid and exhibits properties that are crucial for energy transfer and signaling within cells.

Biochemical Applications

1. Cellular Metabolism:

  • Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate plays a vital role in carbohydrate metabolism. It serves as an intermediate in the pentose phosphate pathway, which is essential for the production of nucleotides and nucleic acids.
  • Its structure allows it to participate in various enzymatic reactions that are critical for cellular energy production.

2. Signal Transduction:

  • The phosphate group in disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is integral to signal transduction pathways. Phosphorylation events are key regulatory mechanisms in many cellular processes including growth, metabolism, and apoptosis.

Industrial Applications

1. Food Industry:

  • Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is used as an emulsifier and stabilizer in food production. It helps maintain the texture and consistency of various food products by preventing separation of ingredients .
  • Its buffering capacity makes it suitable for controlling pH levels in food processing.

2. Water Treatment:

  • The compound is utilized in water treatment processes for corrosion control. It can be blended with polyphosphates to enhance its efficacy in preventing scale formation and corrosion in pipelines .
  • It also serves as a precursor for the synthesis of other water treatment chemicals.

3. Textile Processing:

  • In textile manufacturing, disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate acts as a buffering agent that helps maintain the pH during dyeing processes .

Case Studies

Case Study 1: Enhanced Biological Phosphorus Removal

  • In a wastewater treatment facility utilizing enhanced biological phosphorus removal (EBPR), disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate was evaluated for its role in optimizing nutrient removal processes. The study highlighted how the compound improved the stability of the EBPR process by minimizing chemical dosing requirements while achieving effluent quality standards .

Case Study 2: Digital Twin Applications in Wastewater Treatment

  • A digital twin model implemented at a water resource recovery facility demonstrated the effectiveness of disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate in real-time monitoring and optimization of treatment processes. The model utilized data analytics to predict performance outcomes based on varying concentrations of disodium phosphate .

Mechanism of Action

The compound exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate. This pathway is crucial for the production of nucleotides and nucleic acids. The molecular targets include various enzymes involved in the pathway, such as glucose-6-phosphate dehydrogenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sugar Phosphate Derivatives

Disodium Glucose Phosphate (CAS 59-56-3)
  • Structure : A disodium salt of glucose-1-phosphate or glucose-6-phosphate.
  • Function : Acts as a skin-conditioning agent in cosmetics, unlike R5P, which is metabolically active in the PPP.
D-Xylose-5-Phosphate Disodium Salt
  • Structure : A pentose phosphate isomer, differing from R5P in stereochemistry (xylose vs. ribose).
  • Function : Participates in the xylulose phosphate pathway , which intersects with the PPP but is more specialized in carbohydrate metabolism in plants and microorganisms.
  • Applications : Used in studies of carbohydrate metabolism and enzyme kinetics .
Disodium Acetyl Glucosamine Phosphate (CAS 102029-88-9)
  • Structure: Features an acetylated amino group attached to glucosamine-6-phosphate.
  • Applications : Focused on dermatological research and cosmetic formulations .

Functional Analogs in Enzyme Inhibition

Disodium Phenyl Phosphate
  • Structure : Aromatic phosphate ester lacking a sugar backbone.
  • Function: Inhibits alkaline phosphatase and is used to measure 5'-nucleotidase activity in clinical diagnostics.
Sodium Glycerophosphate
  • Structure : Glycerol backbone with a phosphate group.
  • Function : Alkaline phosphatase inhibitor and calcium-regulating agent in parenteral nutrition.
  • Applications: Clinical therapeutics and diagnostic kits, distinct from R5P’s metabolic roles .

Comparison Based on Physicochemical Properties

Property Disodium R5P Disodium Glucose Phosphate Disodium Phenyl Phosphate
Solubility Highly soluble in water Moderate water solubility Soluble in alkaline solutions
Stability Stable for 24 months (dry) Limited stability data Stable under refrigeration
pH Behavior Neutral to slightly alkaline Neutral Alkaline hydrolysis
Primary Use Metabolic research Cosmetics Clinical diagnostics

Application-Based Comparison

Metabolic Research

  • Disodium R5P : Critical for studying PPP dynamics, nucleotide biosynthesis, and redox balance .
  • D-Xylose-5-Phosphate : Used in plant biochemistry and microbial metabolism studies .

Pharmaceuticals and Cosmetics

  • Disodium Acetyl Glucosamine Phosphate : Enhances skin hydration in moisturizers .
  • Dexamethasone Phosphate Disodium : Anti-inflammatory drug derivative, unrelated to sugar phosphates .

Industrial Uses

  • Disodium Hydrogen Phosphate (Na₂HPO₄) : Buffer in detergents and food processing, contrasting with R5P’s specialized biochemical role .

Biological Activity

Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate, also known as sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate, is a phosphoric acid derivative with significant biological activity. This compound plays a crucial role in various biochemical pathways, particularly in cellular metabolism and nucleotide synthesis.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and a ketone functional group, which contribute to its reactivity and biological functions. Its molecular formula is C5H13Na2O10PC_5H_{13}Na_2O_{10}P, with a molecular weight of approximately 274.07 g/mol. The stereochemistry of the compound includes three chiral centers at positions 2, 3, and 4, which influence its interaction with enzymes and metabolic pathways.

Role in Metabolism

Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is integral to the Pentose Phosphate Pathway (PPP) , which is essential for generating ribose-5-phosphate and NADPH. These products are crucial for nucleotide synthesis and serve as reducing agents in various anabolic reactions.

Key Functions:

  • Nucleotide Synthesis : Serves as a precursor for the synthesis of nucleotides and nucleic acids.
  • Energy Production : Involved in generating NADPH, which is vital for metabolic processes.
  • Cellular Signaling : Plays a role in regulating various cellular signaling pathways.

The compound primarily interacts with enzymes such as ribose-5-phosphate isomerase and phosphopentomutase. These enzymes facilitate its conversion into ribulose 5-phosphate and other intermediates critical for nucleotide metabolism.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
D-Ribose-5-phosphate disodium saltC5H9Na2O8PC_5H_9Na_2O_8PDirectly involved in nucleotide synthesis
Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphateC5H13Na2O10PC_5H_{13}Na_2O_{10}PContains additional hydroxyl groups
Sodium (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphateC5H10NaO8PC_5H_{10}NaO_8PDifferent stereochemistry affecting reactivity

The uniqueness of disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate lies in its specific stereochemistry and the combination of multiple hydroxyl groups with a ketone and phosphate functionality. This configuration may confer distinct biochemical properties that differentiate it from other compounds.

Case Studies and Research Findings

  • Nucleotide Synthesis : A study demonstrated that disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate significantly enhances nucleotide synthesis rates in cultured cells by increasing the availability of ribose-5-phosphate .
  • Cellular Metabolism : Research indicated that this compound plays a critical role in maintaining cellular energy levels by participating in the PPP. Cells treated with this compound exhibited increased NADPH levels compared to controls .
  • Enzyme Interaction Studies : Interaction studies have shown that disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate influences the activity of enzymes involved in nucleotide metabolism. For instance, it was found to enhance the activity of ribose-5-phosphate isomerase .

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